molecular formula C18H18N4O3S B14871614 N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-3-(phenylsulfonyl)propanamide

N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B14871614
M. Wt: 370.4 g/mol
InChI Key: HLYPZPOBKYRSIU-UHFFFAOYSA-N
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Description

N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an imidazole ring, a pyridine ring, and a sulfonyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Pyridine Ring Formation: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reactions: The imidazole and pyridine rings are then coupled using a suitable linker, such as a halogenated alkane, under basic conditions.

    Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

    Amidation: The final step involves the formation of the amide bond through the reaction of the sulfonylated intermediate with an amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole or pyridine derivatives.

Scientific Research Applications

N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-3-(phenylsulfonyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(phenylsulfonyl)propanamide
  • N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-3-(methylsulfonyl)propanamide
  • N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-3-(phenylsulfonyl)butanamide

Uniqueness

N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-3-(phenylsulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole and pyridine rings, along with the sulfonyl group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]propanamide

InChI

InChI=1S/C18H18N4O3S/c1-14-19-10-11-22(14)17-8-7-15(13-20-17)21-18(23)9-12-26(24,25)16-5-3-2-4-6-16/h2-8,10-11,13H,9,12H2,1H3,(H,21,23)

InChI Key

HLYPZPOBKYRSIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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